molecular formula C19H16N2O3 B2842188 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide CAS No. 477872-03-0

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2842188
CAS No.: 477872-03-0
M. Wt: 320.348
InChI Key: QFRGYAMRJMYSOX-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is an acetamide derivative featuring a 1-methylpyrrole moiety linked to a 2-oxoacetamide backbone and an N-(4-phenoxyphenyl) group. This structure combines aromatic (phenoxyphenyl), heterocyclic (pyrrole), and amide functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-21-13-5-8-17(21)18(22)19(23)20-14-9-11-16(12-10-14)24-15-6-3-2-4-7-15/h2-13H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRGYAMRJMYSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the pyrrole derivative with acetic anhydride.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenoxyphenyl compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name / ID Key Substituents Molecular Features Purity/Activity Notes Reference
Target Compound : 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide 1-Methylpyrrole, 4-phenoxyphenyl Combines pyrrole’s electron-rich ring with phenoxy’s aromatic bulk. N/A (data not explicitly provided) N/A
Compound 24 () Triazino[5,6-b]indole, 4-phenoxyphenyl Sulfur-linked triazinoindole core; similar N-(4-phenoxyphenyl) group. 95% purity; potential kinase inhibition
Compound 25 () 8-Bromo-triazino[5,6-b]indole, 4-phenoxyphenyl Bromine addition enhances electronegativity and steric bulk. 95% purity; improved target binding
Compound 14 () Pyridine-2-ylaminohexyl, 4-phenoxyphenyl Flexible hexyl chain; pyridine enhances hydrogen bonding. Synthesized via CDI-mediated coupling
Ni(II)/Co(II) Complexes () Hydrazinyl-Schiff base, pyridyl Metal chelation enhances DNA binding and antimicrobial activity (MIC: 2–8 µg/mL). MIC values against Gram-positive bacteria
AG023PSY () 2-Ethylphenoxy, pyrrolidinylphenyl Lipophilic substituents may increase membrane permeability. Acute oral toxicity (Category 4, H302)

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Phenoxyphenyl groups (common in Compounds 24, 25, and the target) contribute to π-π stacking interactions, which may influence binding to aromatic protein pockets.
  • Lipophilicity and Bioavailability: The target’s methylpyrrole and phenoxyphenyl groups likely confer moderate lipophilicity (logP ~3–4), comparable to Compound 24 but lower than AG023PSY (pyrrolidinylphenyl increases logP) . Pyridine-containing analogs (e.g., ) exhibit higher polarity due to nitrogen lone pairs, improving aqueous solubility but reducing membrane permeability .

Biological Activity

2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antifungal properties. The compound is characterized by its unique molecular structure, which includes a pyrrole ring, an acetamide functional group, and a phenoxyphenyl moiety. This article explores the biological activity of this compound, focusing on its antifungal potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O2C_{18}H_{18}N_{2}O_{2}, with a molecular weight of approximately 314.35 g/mol. The structure can be represented as follows:

Structure C18H18N2O2\text{Structure }\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}

Antifungal Activity

Preliminary studies suggest that this compound exhibits significant antifungal activity against various fungal strains. The mechanism of action is hypothesized to involve the inhibition of fungal cell growth through interference with key metabolic pathways.

Comparative Analysis with Other Antifungals

To contextualize its antifungal properties, it is useful to compare it with established antifungal agents:

Compound Name Structure Biological Activity Unique Features
KetoconazoleImidazole ringBroad-spectrum antifungalEffective against dermatophytes and yeast
ItraconazoleTriazole derivativeAntifungalEffective against systemic fungal infections
FluconazoleTriazole derivativeAntifungalHigh bioavailability and CNS penetration
This compound Pyrrole-acetamide structureAntifungalPotential novel mechanism of action

The precise mechanism by which this compound exerts its antifungal effects remains to be fully elucidated. However, compounds with similar pyrrole structures often interact with enzymes or receptors involved in fungal metabolism. Interaction studies are crucial for understanding how this compound binds to biological targets and inhibits fungal growth.

Research Findings and Case Studies

Research on related pyrrole derivatives has demonstrated varying degrees of antibacterial and antifungal activity. For instance:

  • Pyrrole Benzamide Derivatives : A study reported that pyrrole benzamide derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Mechanistic Insights : Investigations into the structural activity relationship (SAR) of pyrrole compounds suggest that modifications to the pyrrole ring can significantly enhance biological activity .
  • Antifungal Efficacy : Preliminary assays indicate that this compound may inhibit the growth of various fungal strains, although specific IC50 values are yet to be reported.

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